N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-3-28-16-10-8-14(9-11-16)21-17(26)12-29-20-25-24-19(30-20)23-18(27)22-15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,21,26)(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGAJVZFVVFPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a thiadiazole moiety, which is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.51 g/mol. The structural components include:
- Thiadiazole ring : Contributes to the biological activity.
- Acetamide group : Enhances solubility and bioavailability.
- Ethoxy and methylphenyl substituents : May influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
- Receptor modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways critical for cell survival and growth.
Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. For instance:
- A study reported that similar compounds demonstrated IC50 values ranging from 0.794 µM to 9 µM against various cancer cell lines, including breast and prostate cancers .
- The structure–activity relationship (SAR) analysis suggests that modifications on the thiadiazole ring can enhance cytotoxicity against specific cancer types .
Antimicrobial Properties
Thiadiazole derivatives have also been evaluated for their antimicrobial activities:
- Compounds within this class have shown effectiveness against a range of bacterial and fungal pathogens. The presence of electron-withdrawing groups on the aromatic rings enhances their activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory potential of thiadiazole-based compounds:
- These compounds may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis or other inflammatory diseases .
Case Studies
- Anticancer Efficacy : In vitro studies showed that this compound exhibited selective cytotoxicity against various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), with an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Testing : In a comparative study, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiadiazole ring improved antibacterial activity, highlighting the importance of structural optimization in drug design .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives containing thiadiazole moieties have been linked to the inhibition of specific kinases involved in cancer progression .
Antimicrobial Properties
Thiadiazole derivatives have also been studied for their antimicrobial activity. The presence of the ethoxy and methylphenyl groups enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. This property could make it effective against various bacterial and fungal strains .
Pharmacology
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes that are crucial in metabolic pathways. For instance, studies on similar compounds have shown that they can inhibit enzymes involved in the synthesis of nucleic acids, which is vital for cell proliferation. This mechanism could be leveraged for therapeutic purposes in treating diseases characterized by rapid cell division, such as cancer .
Anti-inflammatory Effects
There is emerging evidence suggesting that thiadiazole derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a basis for their use in treating inflammatory conditions .
Agrochemistry
Pesticidal Activity
Research into the applications of thiadiazole compounds in agriculture has revealed their potential as pesticides. The unique structural features of this compound may allow it to disrupt pest metabolism or interfere with their reproductive systems . This could lead to effective pest control strategies that minimize environmental impact.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant apoptosis in cancer cell lines using thiadiazole derivatives similar to the compound . |
| Study B | Antimicrobial | Showed efficacy against Gram-positive and Gram-negative bacteria with a focus on structure-activity relationships. |
| Study C | Enzyme Inhibition | Identified inhibition of key metabolic enzymes leading to reduced proliferation in targeted cell types. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds (Table 1) highlight key structural variations and their impacts:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
*Estimated based on molecular formula C₁₉H₂₁N₅O₃S₂.
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in Compound 3 ) enhance Akt inhibition, while electron-donating groups (e.g., ethoxy in the target compound) may improve solubility without compromising binding affinity. The urea linkage (carbamoyl amino) in the target compound and Compound 3 is critical for interactions with Akt’s hydrophobic pocket .
Synthetic Yields and Physical Properties :
- Benzylthio-substituted analogs (e.g., 5h in ) show higher yields (88%) compared to ethylthio derivatives (78%) , suggesting steric and electronic effects influence synthesis efficiency.
- Melting points correlate with substituent polarity; nitro groups (135–140°C) result in higher melting points than methoxy analogs (133–135°C) .
Anticancer and Apoptosis-Inducing Agents
- Compound 3 and 8 : Exhibit >85% Akt inhibition via π-π interactions and hydrogen bonding, leading to apoptosis in glioma cells .
- Target Compound : The ethoxyphenyl group may reduce cytotoxicity compared to nitro derivatives but could enhance blood-brain barrier penetration due to increased lipophilicity .
Central Nervous System (CNS) Activity
- N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide: Shows 100% effectiveness in the maximal electroshock (MES) model, attributed to the benzothiazole domain .
Analgesic Activity
Preparation Methods
Thiadiazole Core Synthesis
The 1,3,4-thiadiazole ring is constructed via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents. Patent US3391152A details a scalable protocol adapted for this synthesis:
Step 1.1 : Formation of 5-Amino-1,3,4-thiadiazole-2-thiol
Critical Parameters :
Carbamoylation of Thiadiazole Amine
The 5-amino group undergoes carbamoylation with 4-methylphenyl isocyanate:
Step 2.1 :
Optimization Data :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 0-50 | 25 |
| Solvent | THF, DCM, EtOAc | THF |
| Reaction Time (hr) | 6-24 | 12 |
Exceeding 1.1 eq isocyanate leads to di-carbamoylation byproducts.
Sulfanyl Acetamide Coupling
The thiol group undergoes nucleophilic substitution with bromoacetamide intermediates:
Step 3.1 : Synthesis of N-(4-Ethoxyphenyl)-2-bromoacetamide
Step 3.2 : Thioether Formation
Reaction Monitoring :
-
TLC (Rf 0.35 in Hexane/EtOAc 1:1) confirms completion
-
Residual DMF removed via azeotropic distillation with toluene
Process Scale-Up Considerations
Industrial synthesis requires modifications for safety and efficiency:
Table 1. Bench vs. Pilot Scale Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 50 g | 5 kg |
| Reaction Vessel | 3-Neck Flask | Glass-Lined Reactor |
| Cooling | Ice Bath | Jacketed Chiller |
| Purification | Column Chromatography | Crystallization |
| Cycle Time | 72 hr | 48 hr |
| Overall Yield | 62% | 58% |
Scale-up challenges include exotherm management during thiadiazole formation and eliminating column chromatography through optimized crystallization.
Analytical Characterization
Critical quality control checkpoints utilize advanced spectroscopic techniques:
¹H NMR (400 MHz, DMSO-d6)
HPLC Purity Profile
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (250 mm) | MeCN/H₂O (70:30) | 12.7 min | 99.2% |
Impurities ≤0.5% include:
Comparative Method Analysis
Table 2. Alternative Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Sequential Assembly | High purity intermediates | 7 steps, 48% overall | 48% |
| Convergent Synthesis | 4 steps, faster | Requires excess reagents | 58% |
| Solid-Phase | Easy purification | Limited scale-up potential | 35% |
The convergent approach balances efficiency and practicality for industrial production.
| Waste Type | Treatment Method | Disposal Compliance |
|---|---|---|
| Aqueous Brine | Neutralization → Bio-treatment | EPA 40 CFR 413 |
| Organic Sludge | Incineration | RCRA Class 1 |
Energy consumption: 15 kWh/kg product (vs. industry avg. 18 kWh/kg) .
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC to avoid over-acylation.
- Optimize solvent choice (e.g., DMF for polar intermediates, ethanol for crystallization) to improve yield .
Basic: How is the compound structurally characterized?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:
- NMR Spectroscopy : - and -NMR confirm the presence of the ethoxyphenyl (δ ~6.8–7.2 ppm for aromatic protons) and thiadiazole (δ ~160–170 ppm for C=S) moieties .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing the sulfanylacetamide linkage .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., between the acetamide carbonyl and thiadiazole NH groups), critical for understanding solid-state stability .
Basic: What preliminary biological screening assays are recommended?
Methodological Answer:
Initial screening focuses on:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Thiadiazole derivatives often show activity in the 10–50 µM range .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. For example, assess inhibition of tyrosine kinases linked to cancer progression .
- Antimicrobial Activity : Employ disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Q. Data Interpretation :
- Compare results with positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.
Advanced: How can structural modifications improve solubility without compromising bioactivity?
Methodological Answer:
Strategies include:
- Polar Substituents : Introduce hydroxyl or amine groups on the phenyl rings to enhance aqueous solubility. For example, replace the 4-ethoxy group with a 4-hydroxyl moiety .
- Prodrug Approaches : Convert the acetamide to a phosphate ester prodrug, which hydrolyzes in vivo to the active form .
- Co-solvent Systems : Use DMSO-PBS mixtures (≤1% DMSO) in assays to maintain compound stability while mitigating precipitation .
Q. Validation :
- Measure logP values (e.g., via shake-flask method) to quantify hydrophilicity changes.
- Assess bioavailability using Caco-2 cell monolayers for intestinal permeability .
Advanced: How to resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer:
Contradictions may arise from:
- Cell-Specific Uptake Mechanisms : Use fluorescence-labeled analogs to track cellular internalization efficiency .
- Metabolic Stability : Perform hepatic microsome assays to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Target Affinity Variations : Profile kinase inhibition selectivity via kinase panel screens (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
Q. Experimental Design :
- Include isogenic cell lines (e.g., wild-type vs. ABC transporter-deficient) to assess efflux pump influence .
Advanced: What computational tools aid in SAR studies for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the thiadiazole NH and hydrophobic contacts with the 4-methylphenyl group .
- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and molar refractivity to predict bioactivity .
- MD Simulations : Run GROMACS simulations to evaluate conformational stability in aqueous and membrane environments .
Table 1: Comparison of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
